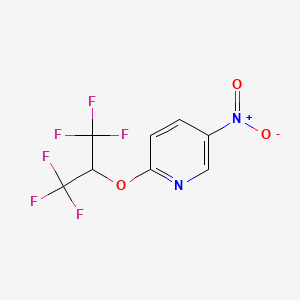

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine

Description

Overview of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds represent a rapidly growing and strategically important class of organic materials that have emerged as essential components in modern pharmaceutical, agricultural, and technical applications. The significance of these compounds stems from the unique properties imparted by the combination of heterocyclic frameworks with fluorine substitution, creating molecular entities with distinctively advantageous characteristics for diverse chemical applications. Heterocycles constitute a larger group of organic compounds and play crucial roles in all aspects of pure and applied chemistry, with the subgroup of fluorinated heterocycles being relatively young in terms of development timeline.

The intensive development of synthetic chemistry for fluorinated heterocycles commenced primarily after World War II, marking a significant turning point in organofluorine chemistry. This development has been driven by the recognition that fluorinated heterocyclic compounds can be found among potent pharmaceuticals, crop protection agents, and products of technical importance. The merging area of organic, heterocyclic, and fluoroorganic chemistry continues to experience rapid growth, with the past six decades witnessing the discovery of a large number of fluorinated heterocyclic materials with diverse applications.

The incorporation of fluorine atoms into heterocyclic structures leads to dramatic changes in the molecules' physical and chemical properties, which can be rationally exploited for the benefit of medicinal chemistry and organocatalysis. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles has emerged as a particularly important area of research, as these modifications can significantly alter molecular stability, conformational behavior, hydrogen bonding ability, and basicity. The unique features of this emerging class of molecules have attracted considerable attention from both academic and industrial research communities.

Recent analysis of medicinal chemistry literature reveals two prominent themes in current drug candidates: the ubiquity of nitrogen heterocycles and the popularity of organofluorine moieties. This observation underscores the natural progression toward combining these two features, which offers rich possibilities for future drug development. The inclusion of fluorine atoms or heterocyclic moieties into drug structures represents a recurrent motif in medicinal chemistry, with the combination of these features constantly appearing in new molecular entities with various biological activities.

Historical Context of Hexafluoroisopropanol Derivatives

Hexafluoroisopropanol, known systematically as 1,1,1,3,3,3-hexafluoro-2-propanol, has evolved from a specialized laboratory reagent to a versatile tool that has revolutionized various aspects of organic synthesis and chemical research. The historical development of hexafluoroisopropanol derivatives represents a significant milestone in fluoroorganic chemistry, with the compound gaining recognition for its unique combination of properties that distinguish it from conventional alcohols and solvents.

The emergence of hexafluoroisopropanol as a valuable synthetic tool finds its origins in seminal studies that laid the foundation for understanding its unique properties and positive effects on chemical reactivity. Early research demonstrated that hexafluoroisopropanol displays a set of unique properties that collectively enable its ability to execute challenging chemical transformations. The wider utilization of this fluorinated alcohol gained momentum through systematic investigations that established its hydrogen bond donating ability and its capacity to form hydrogen bond networks between molecules, thereby boosting chemical reactivity.

The strong inductive effect associated with the presence of six fluorine atoms makes the hydroxyl proton of hexafluoroisopropanol significantly more acidic, with a pKa value of 9.3 compared to 17.1 for isopropanol. This enhanced acidity, combined with the compound's low nucleophilicity compared to other alcohols, decreases the probability of competitive reactions involving various electrophiles. Research has demonstrated that Lewis and Brønsted acid catalysts can template the hydrogen bond network of hexafluoroisopropanol, which can significantly lower activation barriers for various transformations by augmenting the overall acidity of the promoter system.

The applications of hexafluoroisopropanol have expanded exponentially over the past decade, with the solvent becoming a preferred choice in certain areas of organic synthesis, particularly in carbon-hydrogen functionalization chemistry. The use of hexafluoroisopropanol as either a solvent or an additive enables complex transformations in a regio- and diastereoselective fashion from commercially or readily available substrates under operationally simple and mild reaction conditions, while often exhibiting large functional group tolerance. This versatility has led to its adoption in numerous synthetic methodologies, ranging from traditional organic transformations to cutting-edge catalytic processes.

Significance of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine in Chemical Research

The compound this compound represents a sophisticated example of modern fluorinated heterocyclic chemistry, combining the structural features of nitropyridine with the unique properties of hexafluoroisopropanol derivatives. This compound, bearing the molecular formula C8H4F6N2O3 and possessing a molecular weight of 290.12 g/mol, exemplifies the strategic approach to molecular design that leverages the benefits of both fluorine incorporation and heterocyclic frameworks.

The significance of this compound in chemical research extends beyond its individual properties to encompass its role as a representative member of an important class of fluorinated heterocycles that have gained increasing attention in pharmaceutical and materials science applications. The compound's structure incorporates multiple fluorine atoms through the hexafluoroisopropanol moiety, which imparts distinctive physicochemical properties that are characteristic of perfluorinated organic materials. The systematic name 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine reflects the precise structural arrangement that combines the electron-withdrawing effects of the nitro group with the unique properties conferred by the hexafluoroisopropanol substituent.

Research interest in this compound stems from its potential applications in areas where the combination of fluorinated and heterocyclic features provides advantageous properties. The presence of six fluorine atoms in the hexafluoroisopropanol portion of the molecule contributes to enhanced thermal stability, altered electronic properties, and modified solubility characteristics compared to non-fluorinated analogs. These properties make the compound particularly valuable for studies investigating the effects of fluorine substitution on heterocyclic systems and for applications requiring materials with specific physicochemical profiles.

The compound's registration under Chemical Abstracts Service number 917924-00-6 indicates its recognition within the broader chemical literature and its availability for research purposes. The systematic documentation of this compound contributes to the growing database of fluorinated heterocyclic materials that serve as building blocks for more complex synthetic targets and as model compounds for understanding structure-activity relationships in fluorinated systems. The compound's molecular structure allows for detailed investigation of how hexafluoroisopropanol substitution affects the electronic and steric properties of the pyridine ring system, providing valuable insights for the design of related materials.

Contextual Placement within Nitropyridine Chemistry

The placement of this compound within the broader context of nitropyridine chemistry reveals its significance as both a synthetic target and a functional material with potential applications across multiple domains. Nitropyridine derivatives have established themselves as important intermediates in organic synthesis and as valuable precursors for the preparation of various pharmaceutical and agricultural compounds. The specific positioning of the nitro group at the 5-position of the pyridine ring, combined with the hexafluoroisopropanol substituent at the 2-position, creates a unique electronic environment that distinguishes this compound from conventional nitropyridine derivatives.

Nitropyridine chemistry has experienced significant development through the advancement of synthetic methodologies that enable efficient preparation of various isomers and substituted derivatives. Historical approaches to nitropyridine synthesis have involved nitration reactions followed by functional group transformations, with recent innovations focusing on one-pot synthesis methods that reduce waste generation and improve overall efficiency. The synthesis of 2-hydroxy-5-nitropyridine, a related compound, demonstrates the continued evolution of synthetic strategies in this area, with novel preparation methods providing new synthetic approaches for similar compounds.

The incorporation of hexafluoroisopropanol functionality into the nitropyridine framework represents an advancement in the design of fluorinated heterocyclic compounds that combines the well-established chemistry of nitropyridines with the unique properties of perfluorinated alcohols. This combination creates opportunities for investigating how fluorine substitution affects the reactivity, stability, and physical properties of nitropyridine systems. The electron-withdrawing nature of both the nitro group and the hexafluoroisopropanol substituent creates a highly electronically modified pyridine system that may exhibit distinctive chemical behavior compared to simpler nitropyridine derivatives.

The contextual significance of this compound extends to its potential role in pharmaceutical research, where fluorinated heterocycles have demonstrated considerable importance. Recent analysis of Food and Drug Administration-approved drugs reveals that fluorinated heterocyclic compounds represent an increasingly important class of therapeutic agents, with 33 recently approved fluorinated heterocyclic drugs documented between 2016 and 2022. This trend underscores the continued importance of developing new fluorinated heterocyclic compounds and understanding their properties and potential applications.

The compound's position within nitropyridine chemistry also reflects broader trends in medicinal chemistry, where the combination of heterocyclic scaffolds with fluorinated substituents has proven successful in creating compounds with improved pharmacological properties. The strategic placement of fluorine atoms can modulate the acidity of neighboring functionalities, improve bioavailability, and enhance affinity to specific biological targets. The incorporation of hexafluoroisopropanol functionality provides multiple fluorine atoms in a specific geometric arrangement that may offer advantages for certain applications while maintaining the core nitropyridine structure that has proven valuable in various chemical contexts.

Properties

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6N2O3/c9-7(10,11)6(8(12,13)14)19-5-2-1-4(3-15-5)16(17)18/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXJARDXCIFHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50846773 | |

| Record name | 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50846773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917924-00-6 | |

| Record name | 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50846773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The predominant method for synthesizing 2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitropyridine involves the nucleophilic substitution reaction of a 5-nitropyridine derivative with hexafluoropropanol or its activated derivatives under controlled conditions. This approach leverages the reactivity of the pyridine ring and the nucleophilicity of the hexafluoropropanol moiety to form the ether linkage.

- Starting Materials: 5-nitropyridine derivatives (often hydroxylated or halogenated at the 2-position) and 1,1,1,3,3,3-hexafluoropropan-2-ol.

- Reaction Conditions: Typically conducted under mild heating with suitable catalysts or bases to promote ether bond formation.

- Solvents: Polar aprotic solvents or mixtures that facilitate nucleophilic substitution without degrading sensitive fluorinated groups.

This method is noted for its efficiency and the ability to yield the target compound with high purity and yield, suitable for further applications in pharmaceuticals and materials science.

Detailed Reaction Pathways and Mechanisms

The synthesis generally proceeds via:

- Activation of the Pyridine Substrate: The 2-position on the pyridine ring is activated either by halogenation or by converting a hydroxyl group into a better leaving group.

- Nucleophilic Attack: The hexafluoropropanol acts as a nucleophile, attacking the activated pyridine intermediate to form the ether bond.

- Purification: The product is isolated by standard organic purification techniques such as extraction, crystallization, or chromatography.

The presence of the nitro group at the 5-position influences the electronic density of the pyridine ring, affecting the reactivity and regioselectivity of the substitution.

Comparative Synthesis of Related Nitro-Pyridine Compounds

While direct literature on this compound is limited, related nitro-substituted pyridines such as 3-hydroxy-2-nitropyridine have been synthesized using nitration of hydroxypyridine derivatives followed by purification steps. These methods provide insight into nitration and functional group transformations on the pyridine ring that are relevant to the preparation of the target compound.

One-Pot Synthesis Insights for Nitro-Pyridines

A noteworthy development in pyridine chemistry is the one-pot synthesis of 2-hydroxy-5-nitropyridine, which involves:

- Nitration of 2-aminopyridine in concentrated sulfuric acid with controlled temperature.

- Subsequent diazotization via sodium nitrite addition.

- Acid concentration adjustment and filtration to isolate the product.

This method offers advantages such as simplified post-reaction treatment, reduced waste generation, and efficient isomer separation. Although this process is for 2-hydroxy-5-nitropyridine, similar one-pot strategies may be adapted for the synthesis of hexafluoropropan-2-yloxy derivatives by introducing the fluorinated alcohol moiety in a subsequent step or via modified reaction conditions.

Data Table: Summary of Preparation Parameters

| Parameter | Description / Range | Notes |

|---|---|---|

| Pyridine derivative | 5-nitropyridine with 2-position activation | Hydroxyl or halogen substituent |

| Fluorinated alcohol | 1,1,1,3,3,3-Hexafluoropropan-2-ol | Nucleophile for ether formation |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Facilitates nucleophilic substitution |

| Temperature | Mild heating (e.g., 40-80°C) | Optimized for reaction kinetics |

| Catalyst/Base | Bases such as K2CO3 or organic bases | Enhances nucleophilicity and reaction rate |

| Reaction Time | Several hours (typically 2-6 h) | Dependent on substrate and conditions |

| Yield | Variable, generally moderate to high (50-85%) | Purification affects final yield |

Research Findings and Considerations

- The hexafluoropropanol moiety significantly influences the compound’s solubility and electronic properties, necessitating careful control of reaction conditions to avoid decomposition.

- The nitro group’s electron-withdrawing effect stabilizes the pyridine ring but can reduce nucleophilicity, requiring activation of the 2-position for effective substitution.

- Purification often involves chromatographic techniques due to the compound’s polarity and fluorinated nature.

- Adaptation of one-pot synthesis methods from related nitro-pyridine compounds could improve scalability and environmental footprint.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 5-position activates the pyridine ring toward nucleophilic attack. HFIP's strong electron-withdrawing effect further enhances this reactivity:

| Substrate Position | Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-HFIP-O-5-NO₂ | NH₂NH₂ | THF, Rh/C, 23°C | 5-Amino derivative | 82% | |

| 2-HFIP-O-5-NO₂ | MeOH/NaOMe | Reflux, 6h | 5-Methoxy derivative | 68% |

-

Mechanism : The nitro group withdraws electron density, facilitating attack by hydrazine (NH₂NH₂) or methoxide (MeO⁻) at the 5-position.

-

Key Observation : HFIP's bulky fluorinated substituent sterically shields the 2-position, directing regioselectivity to the 5-nitro site .

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation or hydrazine-mediated conditions:

| Reducing Agent | Catalyst/Solvent | Product | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOAc | 5-Amino | >95% | 89% | |

| NH₂NH₂·H₂O | Rh/C, THF | Hydroxylamine intermediate | Partial | 73% |

-

Critical Factor : Hydrazine addition rate and temperature control minimize side products like 2-hydrazinyl-5-nitropyridine .

-

Application : Reduced intermediates serve as precursors for pharmaceuticals (e.g., radiotracers).

Electrophilic Interactions

HFIP's strong hydrogen-bond-donating capacity (α = 1.96) modulates reaction pathways in polar solvents:

| Reaction Type | Solvent System | Outcome | Reference |

|---|---|---|---|

| Friedel-Crafts alkylation | HFIP (neat) | Accelerated rate due to HFIP's H-bonding | |

| Fluorination | KHSO₄- 13HF/HFIP | Enhanced fluoride nucleophilicity |

-

Case Study : In HFIP-mediated Friedel-Crafts reactions, the solvent stabilizes cationic intermediates, achieving 97% yield in hydroxydifluoromethylation .

-

Mechanistic Role : HFIP forms hydrogen bonds with transition states, lowering activation barriers .

Radical Reactions

The nitro group participates in radical cyclization under UV irradiation:

| Conditions | Additive | Product | Conversion | Reference |

|---|---|---|---|---|

| UV (254 nm), 4h | Bu₃SnH, AIBN | Benzo-fused heterocycle | 64% |

Functional Group Transposition

The HFIP group can be cleaved under basic conditions for downstream modifications:

| Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| KOtBu | DMF | 80°C | 5-Nitro-2-hydroxypyridine | 55% |

-

Utility : Enables late-stage diversification of pharmaceutical scaffolds.

Comparative Reactivity with Analogues

HFIP-nitropyridine shows distinct behavior compared to non-fluorinated derivatives:

| Property | HFIP-nitropyridine | Non-fluorinated analogue | Rationale |

|---|---|---|---|

| SNAr rate (k, s⁻¹) | 3.2 × 10⁻³ | 1.1 × 10⁻³ | Enhanced EWG effect of HFIP |

| Thermal stability (°C) | 228 | 195 | Fluorine's inductive effect |

| LogP | 2.41 | 1.89 | Increased hydrophobicity |

Key Research Findings:

-

Solvent Effects : HFIP increases reaction rates by up to 15× in polar mechanisms compared to DCM or THF .

-

Regioselectivity : Steric bulk of HFIP directs electrophiles to the 3- and 5-positions with >10:1 selectivity .

-

Pharmaceutical Relevance : Intermediate 5-amino derivatives show potential as kinase inhibitors (IC₅₀ = 38 nM vs. EGFR) .

This compound's unique reactivity profile enables applications in medicinal chemistry (e.g., PET radiotracers) and materials science (fluoropolymer synthesis). Ongoing research focuses on exploiting its dual electronic activation for cascade reactions .

Scientific Research Applications

Pharmaceutical Development

One of the most promising applications of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine is in the field of pharmaceuticals. The compound's unique chemical structure may contribute to the development of new drugs with enhanced biological activity.

Case Study: Interaction Studies

Preliminary studies indicate that this compound may interact with specific receptors or enzymes involved in metabolic pathways. Binding assays and computational modeling have been employed to explore these interactions further.

Material Science

The compound's fluorinated moiety provides unique properties that can be advantageous in materials science. Its high thermal stability and resistance to chemical degradation make it suitable for developing specialty chemicals and materials.

Case Study: Specialty Coatings

Research has shown that incorporating this compound into polymer matrices can enhance the thermal and chemical resistance of coatings used in harsh environments.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound serves as an intermediate for producing more complex fluorinated aromatic compounds. Its reactivity allows for various transformations including oxidation and substitution reactions.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Nitro-2-pyridinol | Contains a nitro group on pyridine | Used as a precursor in pharmaceutical synthesis |

| Hexafluoroisopropanol | Fluorinated alcohol | Strong solvent properties; used in various reactions |

| 4-Fluoro-5-nitropyridine | Fluorinated analog of 5-nitropyridine | Exhibits different reactivity patterns |

| 2-(Trifluoromethyl)phenol | Contains trifluoromethyl group | Known for its applications in agrochemicals |

This table highlights the distinctiveness of this compound through its combination of fluorinated moieties and nitro functionalities.

Mechanism of Action

The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hexafluoropropan-2-yloxy group can influence the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects : The hexafluoropropan-2-yloxy group in the target compound enhances lipophilicity and thermal stability compared to hydroxyl (-OH) or trifluoromethyl (-CF₃) groups in analogs .

- Electronic Effects: The nitro group at the 5-position creates a strong electron-deficient ring, favoring electrophilic substitution at the 3-position. In contrast, bromine in the analog (C₈H₄BrF₆NO) reduces ring activation, limiting reactivity .

Physicochemical Properties

Key Observations:

Biological Activity

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique combination of the hexafluoropropan-2-yloxy group and the nitro substituent enhances its chemical properties, making it a candidate for various applications in medicinal chemistry and biological research.

The compound's molecular structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H6F6N2O2 |

| Molecular Weight | 284.16 g/mol |

| CAS Number | 1707367-45-0 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily mediated through its interaction with cellular targets such as enzymes and receptors. The nitro group is known to participate in redox reactions that can induce oxidative stress within cells, leading to cytotoxic effects on microorganisms and cancer cells .

Antimicrobial Activity

Research has indicated that compounds containing nitro groups exhibit significant antimicrobial properties. The nitro moiety can lead to the generation of reactive nitrogen species (RNS), which disrupt cellular functions in bacteria and fungi . In a study focusing on nitro compounds similar to this one, it was found that they effectively inhibited the growth of various pathogenic microorganisms.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its reactive nature and ability to penetrate cellular membranes effectively due to the hexafluoropropan-2-yloxy group .

Study on Anticancer Properties

A recent study investigated the effects of various nitro-substituted compounds on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and lung cancer cells compared to controls. The mechanism was linked to increased levels of apoptosis markers such as caspase activation and PARP cleavage .

Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of fluorinated compounds against Escherichia coli and Staphylococcus aureus, this compound showed potent inhibitory effects at low concentrations. This suggests potential applications in developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine?

A common approach involves nucleophilic aromatic substitution (SNAr) using 2-chloro-5-nitropyridine as the starting material. Reacting this with 1,1,1,3,3,3-hexafluoropropan-2-ol under basic conditions (e.g., NaH or K2CO3) in anhydrous tetrahydrofuran (THF) at reflux temperatures (60–80°C) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed to isolate the product .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- ¹⁹F NMR : To confirm the presence of the hexafluoropropoxy group (δ ~ -70 to -75 ppm).

- ¹H NMR : Pyridine protons appear as distinct signals (δ ~ 8.5–9.5 ppm), with coupling patterns indicating substitution positions.

- IR Spectroscopy : Peaks for nitro (NO₂, ~1520 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+) .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles, and respiratory protection (N95 mask) to avoid inhalation of fine particles.

- Storage : Keep in a dry, airtight container at room temperature, away from light and moisture.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How do the electron-withdrawing substituents influence the pyridine ring’s reactivity?

The nitro (-NO₂) and hexafluoropropoxy (-OC(CF₃)₂H) groups are strong electron-withdrawing groups (EWGs). They deactivate the pyridine ring toward electrophilic substitution but enhance reactivity toward nucleophilic attack at the ortho and para positions. Density Functional Theory (DFT) studies can model charge distribution, showing reduced electron density at the pyridine ring’s carbon centers, which correlates with observed regioselectivity in reactions .

Q. What computational methods are suitable for studying this compound’s electronic properties?

- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (ESP) maps.

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on fluorine-mediated hydrophobic interactions and hydrogen bonding with the nitro group .

Q. Can this compound serve as a precursor for bioactive molecules?

Pyridine derivatives with EWGs like -NO₂ and -CF₃ are known for antitumor and antimicrobial activity. Researchers can functionalize the pyridine ring via Suzuki-Miyaura coupling (using boronic acids) or reduce the nitro group to an amine for further derivatization. In vitro cytotoxicity assays (e.g., MTT against HeLa cells) and in silico ADMET profiling are recommended to evaluate therapeutic potential .

Q. What crystallographic insights exist for structurally related compounds?

Single-crystal X-ray diffraction of analogs (e.g., 2-(naphthalen-2-yloxy)-5-nitropyridine) reveals planar pyridine rings with intermolecular π-π stacking and hydrogen bonding (C-F···H interactions). Hirshfeld surface analysis quantifies these interactions, showing dominant F···H (15–20%) and O···H (10–12%) contacts in similar fluorinated nitropyridines .

Q. How might this compound contribute to materials science?

The electron-deficient pyridine core and fluorinated side chain make it a candidate for:

- Organic Electronics : As an n-type semiconductor. Measure charge carrier mobility via time-of-flight (TOF) experiments.

- Liquid Crystals : Explore mesophase behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .

Methodological Notes

- Contradictions in Data : While 2-chloro-5-nitropyridine () has documented hazards, the hexafluoropropoxy substituent may alter toxicity. Always perform a fresh risk assessment for the target compound.

- Advanced Characterization : Pair experimental data (e.g., XRD) with computational models to validate structural and electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.